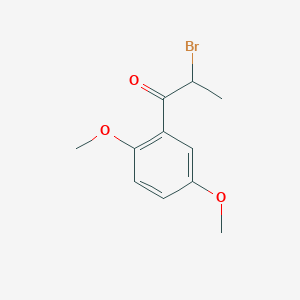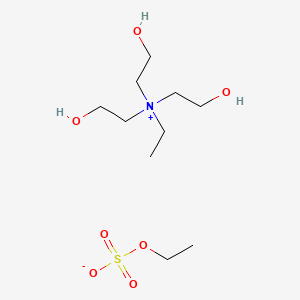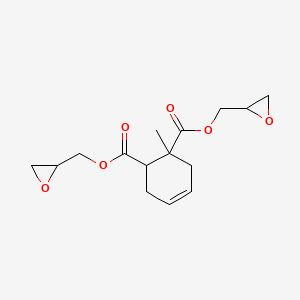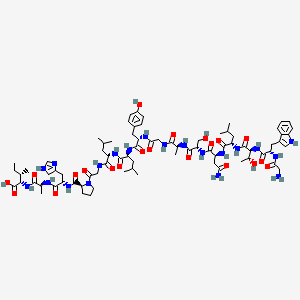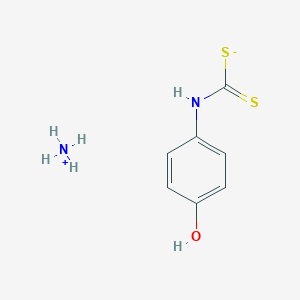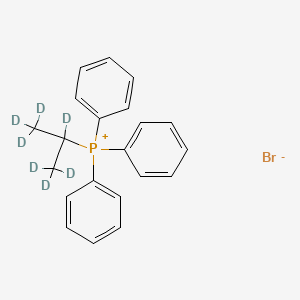
1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the InChI Key HSOZCYIMJQTYEX-IAEYDMPTSA-M Isopropyl-d7 Triphenylphosphonium Bromide . This compound is an isotope-labeled analogue of Isopropyl (triphenyl)phosphonium bromide, which is widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl-d7 Triphenylphosphonium Bromide can be synthesized through the reaction of triphenylphosphine with isopropyl bromide in the presence of a deuterium source. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Isopropyl-d7 Triphenylphosphonium Bromide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes strict control of reaction parameters and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isopropyl-d7 Triphenylphosphonium Bromide can undergo oxidation reactions, forming phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Reduction: The compound can be reduced to form triphenylphosphine and isopropyl-d7 bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include hydroxide ions, alkoxides, and amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted triphenylphosphonium compounds.
Reduction: Triphenylphosphine and isopropyl-d7 bromide.
Scientific Research Applications
Chemistry: Isopropyl-d7 Triphenylphosphonium Bromide is used as a reagent in organic synthesis, particularly in the preparation of isotope-labeled compounds for NMR spectroscopy studies.
Biology: In biological research, this compound is used to study metabolic pathways through stable isotope labeling, allowing researchers to trace the incorporation and transformation of labeled molecules in biological systems.
Medicine: The compound is used in the development of diagnostic tools and imaging agents, particularly in the study of metabolic disorders and diseases.
Industry: In the industrial sector, Isopropyl-d7 Triphenylphosphonium Bromide is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
Isopropyl-d7 Triphenylphosphonium Bromide exerts its effects primarily through its role as a phosphonium salt. It can interact with various molecular targets, including enzymes and receptors, influencing their activity and function. The deuterium labeling allows for detailed mechanistic studies using NMR spectroscopy, providing insights into the molecular pathways involved.
Comparison with Similar Compounds
Isopropyl (triphenyl)phosphonium bromide (CAS 1530-33-2): The non-deuterated analogue of Isopropyl-d7 Triphenylphosphonium Bromide.
Methyl (triphenyl)phosphonium bromide: Another phosphonium salt used in organic synthesis.
Ethyl (triphenyl)phosphonium bromide: Similar in structure but with an ethyl group instead of an isopropyl group.
Uniqueness: Isopropyl-d7 Triphenylphosphonium Bromide is unique due to its deuterium labeling, which makes it particularly valuable for NMR spectroscopy studies. This labeling allows researchers to distinguish between different isotopic forms and study the dynamics and mechanisms of chemical reactions in greater detail.
Properties
Molecular Formula |
C21H22BrP |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1/i1D3,2D3,18D; |
InChI Key |
HSOZCYIMJQTYEX-IAEYDMPTSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




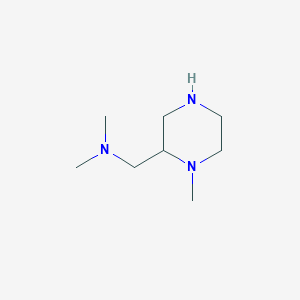
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
